Cas no 1806300-62-8 (5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chloride)

5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chloride is a specialized sulfonyl chloride derivative with a trifluoromethylthio substituent, offering unique reactivity for synthetic applications. Its electron-withdrawing cyano and trifluoromethylthio groups enhance electrophilic character, making it a valuable intermediate in the synthesis of sulfonamides, sulfonate esters, and other functionalized aromatic compounds. The methyl group provides steric and electronic modulation, while the trifluoromethylthio moiety contributes to lipophilicity and metabolic stability in derived compounds. This reagent is particularly useful in pharmaceutical and agrochemical research, where precise functionalization of aromatic systems is required. Its stability under controlled conditions ensures reliable handling in organic transformations.
5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chloride structure
1806300-62-8 structure
商品名:5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chloride
CAS番号:1806300-62-8
MF:C9H5ClF3NO2S2
メガワット:315.719709157944
CID:5007322

5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chloride
    • インチ: 1S/C9H5ClF3NO2S2/c1-5-2-7(17-9(11,12)13)8(18(10,15)16)3-6(5)4-14/h2-3H,1H3
    • InChIKey: SICUIBNNWVOLAQ-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1C=C(C#N)C(C)=CC=1SC(F)(F)F)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 451
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 91.6

5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010006477-500mg
5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chloride
1806300-62-8 97%
500mg
806.85 USD 2021-07-06
Alichem
A010006477-1g
5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chloride
1806300-62-8 97%
1g
1,534.70 USD 2021-07-06
Alichem
A010006477-250mg
5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chloride
1806300-62-8 97%
250mg
484.80 USD 2021-07-06

5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chloride 関連文献

5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chlorideに関する追加情報

Introduction to 5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chloride (CAS No. 1806300-62-8)

5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chloride, identified by its CAS number 1806300-62-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various biologically active molecules. The structural features of this compound, particularly the presence of a cyano group, a methyl substituent, and a trifluoromethylthio group, contribute to its unique reactivity and potential applications.

The sulfonyl chloride moiety in 5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chloride is a key functional group that facilitates nucleophilic substitution reactions, making it a valuable building block for constructing more complex molecular architectures. This property has been exploited in the development of novel pharmaceutical agents, where sulfonyl chlorides serve as versatile intermediates in the synthesis of sulfonamides, which are known for their broad spectrum of biological activities.

Recent advancements in synthetic methodologies have highlighted the importance of 5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chloride in the preparation of heterocyclic compounds. The trifluoromethylthio group, in particular, imparts electronic and steric effects that can modulate the reactivity and selectivity of the compound during catalytic processes. This has opened new avenues for the development of efficient synthetic routes to complex organic molecules, including those with potential therapeutic applications.

In the realm of pharmaceutical research, 5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chloride has been investigated for its role in the synthesis of kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases. The cyano group and methyl substituent contribute to the overall electronic distribution of the molecule, influencing its binding affinity to target enzymes. Preliminary studies have demonstrated that derivatives of this compound exhibit promising inhibitory activity against specific kinases, suggesting its potential as a lead compound or intermediate in drug discovery programs.

The influence of fluorine-containing groups on biological activity has been a topic of extensive research. The trifluoromethylthio group in 5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chloride not only enhances metabolic stability but also improves binding interactions with biological targets. This has led to the exploration of fluorinated sulfonyl chlorides as key components in the design of next-generation therapeutics. The ability to fine-tune electronic properties through fluorine substitution has become increasingly important in medicinal chemistry, as it allows for the optimization of drug-like properties such as solubility, bioavailability, and pharmacokinetics.

From a material science perspective, 5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chloride has shown potential applications in the development of advanced materials. Sulfonyl chlorides can be used to functionalize polymers and surfaces, imparting specific chemical properties that enhance material performance. The unique combination of functional groups in this compound makes it an attractive candidate for creating novel materials with tailored properties, such as improved thermal stability or enhanced biocompatibility.

The synthesis of 5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chloride involves multi-step organic transformations that highlight modern synthetic techniques. Advanced catalytic methods and flow chemistry have been employed to improve yields and reduce reaction times. These innovations not only streamline the production process but also minimize waste generation, aligning with green chemistry principles. The development of efficient synthetic routes is crucial for scaling up production and making these valuable intermediates more accessible for industrial applications.

The role of computational chemistry in understanding the reactivity and properties of 5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chloride cannot be overstated. Molecular modeling studies have provided insights into how structural modifications influence biological activity and material properties. By leveraging computational tools, researchers can predict the behavior of this compound under various conditions, guiding experimental design and optimizing synthetic strategies.

In conclusion,5-Cyano-4-methyl-2-(trifluoromethylthio)benzenesulfonyl chloride (CAS No. 1806300-62-8) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced material design. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly important role in scientific innovation.

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